

# Comprehensive Analytical Characterization of 6-Bromo-2-trifluoromethylquinoline: A Multi-technique Approach

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## Compound of Interest

Compound Name: **6-Bromo-2-trifluoromethylquinoline**

Cat. No.: **B065621**

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**Abstract** This application note provides a detailed guide to the analytical methods required for the comprehensive characterization of **6-Bromo-2-trifluoromethylquinoline**, a key heterocyclic building block in pharmaceutical and materials science research. Ensuring the structural identity, purity, and integrity of such intermediates is paramount for the reliability and reproducibility of downstream applications. We present an integrated suite of orthogonal analytical techniques, including chromatography, mass spectrometry, NMR spectroscopy, and elemental analysis. Each section explains the causality behind the methodological choices and provides detailed, field-proven protocols designed for immediate implementation in a research or quality control setting.

## Introduction and Significance

**6-Bromo-2-trifluoromethylquinoline** belongs to a class of halogenated quinolines that are of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure found in numerous FDA-approved drugs, while the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity. The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions. Given its role as a critical intermediate, a rigorous and unambiguous analytical characterization is essential. This guide outlines a self-validating system of protocols to confirm the molecule's identity and purity.

## Molecular Identity and Physicochemical Properties

A foundational step in any characterization is the confirmation of basic molecular properties.

Chemical Structure:

Figure 1: Chemical Structure of **6-Bromo-2-trifluoromethylquinoline**

Table 1: Physicochemical Properties of **6-Bromo-2-trifluoromethylquinoline**

Property	Value	Source
CAS Number	176722-64-8	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>5</sub> BrF <sub>3</sub> N	<a href="#">[1]</a>
Molecular Weight	276.05 g/mol	<a href="#">[1]</a>
Appearance	Light yellow to yellow solid	<a href="#">[1]</a>
Boiling Point	284.3 ± 35.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.658 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>

## Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of non-volatile organic compounds. Its high resolving power allows for the separation of the main analyte from process-related impurities, isomers, and degradation products.[\[2\]](#)

A reversed-phase HPLC method is employed, where the analyte is separated based on its hydrophobic interactions with a C18 stationary phase. A gradient elution with a polar mobile phase (water/acetonitrile) ensures efficient separation of compounds with varying polarities. UV detection is chosen due to the strong chromophore of the quinoline ring system.

- Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector is suitable.[\[3\]](#)
- Sample Preparation:
  - Prepare a stock solution of **6-Bromo-2-trifluoromethylquinoline** in methanol at a concentration of 1.0 mg/mL.

- Dilute this stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a working concentration of 0.1 mg/mL.
- Filter the final solution through a 0.45  $\mu$ m syringe filter to remove any particulate matter before injection.[\[4\]](#)
- Chromatographic Conditions:

Table 2: HPLC Method Parameters

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 $\mu$ m particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-18.1 min: 90-30% B; 18.1-22 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	10 $\mu$ L

- Data Analysis: The purity is calculated using the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram (excluding solvent front and baseline noise) and multiplied by 100.



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Caption: HPLC analysis workflow from sample preparation to purity calculation.

## Spectroscopic Analysis for Structural Confirmation

A combination of spectroscopic techniques is required for the unambiguous confirmation of the molecular structure.

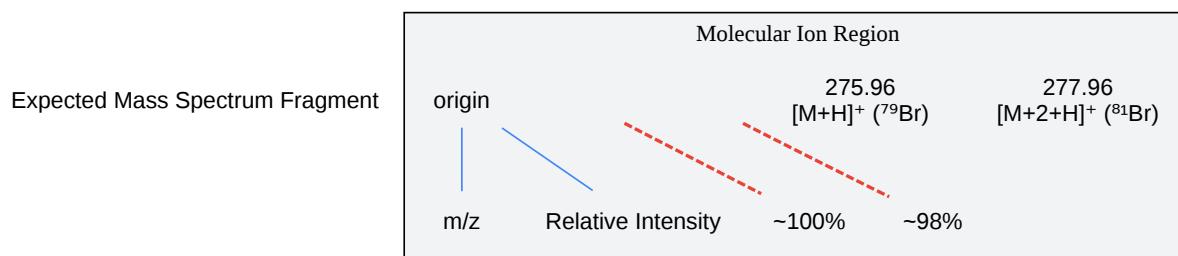
Principle: MS provides the exact molecular weight of the compound, which is one of the most critical pieces of identifying information. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens. Bromine has two stable isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a distinctive "M" and "M+2" peak pattern of approximately 1:1 intensity for any fragment containing one bromine atom.[5][6]

Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)

- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source. This can be a standalone system or coupled with an HPLC (LC-MS).
- Sample Preparation: Prepare a dilute solution (1-10  $\mu\text{g/mL}$ ) of the sample in methanol or acetonitrile.
- Acquisition:
  - Infuse the sample directly or via LC.
  - Acquire the spectrum in positive ion mode.
  - Set the scan range to m/z 100-400 to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .
- Expected Data: The protonated molecule  $[\text{M}+\text{H}]^+$  for  $\text{C}_{10}\text{H}_5\text{BrF}_3\text{N}$  is expected to show two major peaks:
  - $[\text{M}+\text{H}]^+$  at m/z ~275.96 (corresponding to the  $^{79}\text{Br}$  isotope)
  - $[\text{M}+2+\text{H}]^+$  at m/z ~277.96 (corresponding to the  $^{81}\text{Br}$  isotope)

- The intensity ratio of these two peaks should be approximately 1:1.

### Visualization of Bromine Isotopic Pattern



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Caption: Diagram of the expected 1:1 isotopic pattern for a single bromine atom.

Principle: NMR is the most powerful technique for de novo structure elucidation.  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR experiments provide detailed information about the chemical environment of each nucleus, their connectivity, and the overall molecular framework.

### Protocol: NMR Analysis

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Expected Data Interpretation:
  - $^1\text{H}$  NMR: The spectrum should show distinct signals in the aromatic region (typically  $\delta$  7.5-9.0 ppm) corresponding to the five protons on the quinoline ring. The chemical shifts and coupling constants ( $J$ -values) will be diagnostic of their relative positions. For example, protons adjacent to the bromine or the nitrogen atom will have characteristic shifts.[\[7\]](#)

- $^{13}\text{C}$  NMR: The spectrum will show 10 distinct signals for the 10 carbon atoms in the molecule. The carbon attached to the  $\text{CF}_3$  group will appear as a quartet due to coupling with the fluorine atoms.
- $^{19}\text{F}$  NMR: This experiment is crucial for confirming the trifluoromethyl group. A single, sharp signal (a singlet) is expected. The chemical shift of this signal is a key identifier.[8]

Table 3: Predicted NMR Data Summary

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Key Features
$^1\text{H}$	7.5 - 8.8	5 distinct signals in the aromatic region with characteristic coupling patterns.
$^{13}\text{C}$	115 - 155	10 signals. $\text{CF}_3$ carbon appears as a quartet ( $^{1}\text{JCF} \approx 275$ Hz). Carbon bearing bromine will be shifted.
$^{19}\text{F}$	-60 to -70 (relative to $\text{CFCl}_3$ )	A single sharp singlet.

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It provides a unique "fingerprint" for the compound. For **6-Bromo-2-trifluoromethylquinoline**, key vibrations include those from the aromatic ring, the C-F bonds, and the C-Br bond.

#### Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Acquisition: Collect the spectrum, typically over a range of  $4000\text{-}400\text{ cm}^{-1}$ .

Table 4: Characteristic FTIR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Significance
3100 - 3000	Aromatic C-H Stretch	Confirms the presence of the aromatic quinoline core.[9]
1620 - 1580	C=N Stretch	Characteristic of the quinoline heterocycle.
1550 - 1450	Aromatic C=C Stretch	Fingerprint region for the aromatic system.[10]
1350 - 1100	C-F Stretch	Multiple strong, sharp bands, highly characteristic of the CF <sub>3</sub> group.[11]
650 - 550	C-Br Stretch	Confirms the presence of the bromo-substituent.

**Principle:** UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated  $\pi$ -system of the quinoline ring gives rise to characteristic absorption bands in the UV region, which can be used for identification and quantification.[12]

#### Protocol: UV-Vis Analysis

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: Prepare a dilute solution (e.g., 10<sup>-5</sup> M) in a UV-transparent solvent like ethanol or acetonitrile.
- Acquisition: Scan the spectrum from 200 to 400 nm.
- Expected Data: The spectrum is expected to show multiple absorption maxima ( $\lambda_{\text{max}}$ ) characteristic of the quinoline chromophore, typically between 230 nm and 330 nm.[13][14]

## Elemental Analysis for Compositional Verification

**Principle:** Elemental analysis (EA) provides the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis) in a pure sample. This data is used to confirm the empirical and molecular formula. Analysis of organofluorine compounds requires specialized combustion

techniques to ensure complete decomposition and accurate measurement.[\[15\]](#) Combustion Ion Chromatography (CIC) is a modern, reliable method for determining fluorine content.[\[16\]](#)[\[17\]](#)

#### Protocol: Combustion Analysis

- Instrumentation: A dedicated CHN elemental analyzer and a CIC system for fluorine.
- Sample Preparation: A precisely weighed amount of the dry, pure sample is required.
- Expected Data: The experimental percentages should match the theoretical values for the molecular formula  $C_{10}H_5BrF_3N$  within an acceptable error margin (typically  $\pm 0.4\%$ ).

Table 5: Elemental Composition of  $C_{10}H_5BrF_3N$

Element	Theoretical Mass %
Carbon (C)	43.51%
Hydrogen (H)	1.83%
Nitrogen (N)	5.07%
Bromine (Br)	28.95%
Fluorine (F)	20.64%

## Conclusion

The comprehensive characterization of **6-Bromo-2-trifluoromethylquinoline** requires a multi-faceted analytical approach. The combination of HPLC for purity assessment, Mass Spectrometry for molecular weight and isotopic confirmation, multi-nuclear NMR for unambiguous structural elucidation, FTIR and UV-Vis for functional group and chromophore identification, and Elemental Analysis for compositional verification provides a robust and self-validating data package. Adherence to these protocols will ensure the quality and integrity of this critical chemical intermediate, enabling reliable and reproducible results in research and development.

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